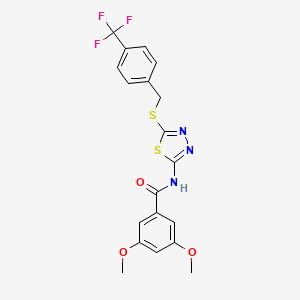
3,5-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products undergo purification. Analytical techniques such as IR spectroscopy , 1H NMR , 13C NMR , and elemental analysis confirm their structures .
Molecular Structure Analysis
The molecular formula of this compound is C~16~H~16~F~3~NO~2~ . It contains a benzamide core with additional functional groups. The thiadiazole moiety contributes to its unique properties. The trifluoromethyl group enhances its reactivity and lipophilicity .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3,5-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, also known as 3,5-dimethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide:
Antioxidant Activity
This compound has shown significant antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. Research indicates that compounds with similar structures can effectively scavenge free radicals and chelate metals, which helps in reducing oxidative stress .
Antibacterial Applications
The compound exhibits potent antibacterial activity. Studies have demonstrated its effectiveness against various gram-positive and gram-negative bacteria. This makes it a potential candidate for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern .
Antifungal Properties
In addition to its antibacterial effects, this compound also shows promise as an antifungal agent. It has been tested against several fungal strains and has shown inhibitory effects, which could be beneficial in treating fungal infections .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound. It can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease .
Cancer Treatment
The compound has been studied for its potential in cancer therapy. It exhibits cytotoxic effects on various cancer cell lines, suggesting that it could be developed into an anti-cancer drug. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Applications
There is evidence that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and inflammation, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Activity
Preliminary studies suggest that this compound might possess antiviral properties. It has shown activity against certain viruses, making it a candidate for further research in antiviral drug development .
Agricultural Applications
Beyond medical uses, this compound could also be applied in agriculture. Its antibacterial and antifungal properties make it a potential candidate for developing new pesticides or treatments for plant diseases .
特性
IUPAC Name |
3,5-dimethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S2/c1-27-14-7-12(8-15(9-14)28-2)16(26)23-17-24-25-18(30-17)29-10-11-3-5-13(6-4-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXVEUARLWGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


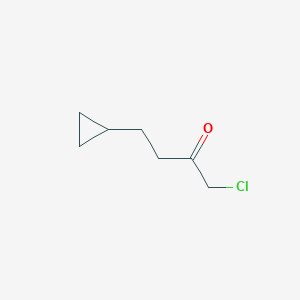
![5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2913041.png)
![2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2913045.png)
![(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2913047.png)

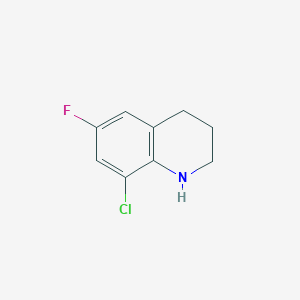
![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913050.png)
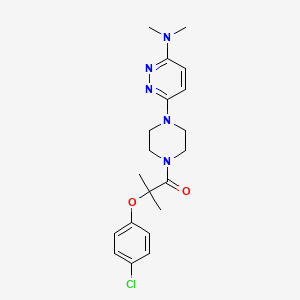
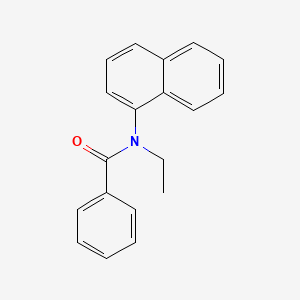
![(1S,3R)-3-Methoxy-7-azaspiro[3.5]nonan-1-ol;hydrochloride](/img/structure/B2913056.png)
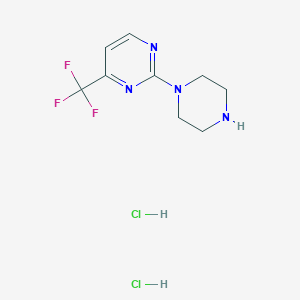
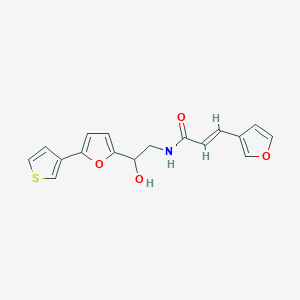
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2913061.png)